molecular formula C27H23N7O5S3 B14114206 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide

Cat. No.: B14114206
M. Wt: 621.7 g/mol
InChI Key: MITIJSIPWHADHB-UHFFFAOYSA-N
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Description

The compound 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is a complex organic molecule that features multiple functional groups, including pyrazole, pyrimidine, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenylhydrazine , thiophene-2-carbaldehyde , and benzenesulfonyl chloride . The reaction conditions may involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and sodium hydroxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its multiple functional groups.

Medicine

In medicinal chemistry, 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide is investigated for its potential as a therapeutic agent. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or proteins involved in various biological pathways. The compound’s multiple functional groups allow it to bind to different sites, potentially inhibiting or activating specific biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-(6-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide: can be compared to other pyrazole and pyrimidine derivatives.

    This compound: is unique due to its combination of functional groups, which may confer distinct biological activities.

Uniqueness

The uniqueness of this compound lies in its ability to interact with multiple biological targets, making it a versatile molecule for various applications in scientific research and industry.

Properties

Molecular Formula

C27H23N7O5S3

Molecular Weight

621.7 g/mol

IUPAC Name

4-[6-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C27H23N7O5S3/c1-39-18-8-4-16(5-9-18)22-13-21(23-3-2-12-40-23)32-34(22)24(35)15-41-27-30-25-20(26(36)31-27)14-29-33(25)17-6-10-19(11-7-17)42(28,37)38/h2-12,14,22H,13,15H2,1H3,(H2,28,37,38)(H,30,31,36)

InChI Key

MITIJSIPWHADHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C=NN4C5=CC=C(C=C5)S(=O)(=O)N)C(=O)N3)C6=CC=CS6

Origin of Product

United States

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